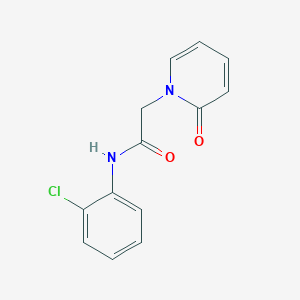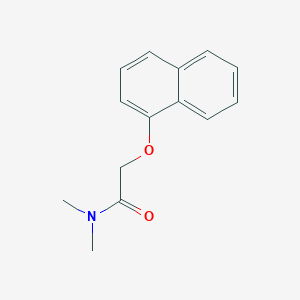![molecular formula C21H26N2O2 B7481110 N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide](/img/structure/B7481110.png)
N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is a derivative of amide and has a molecular formula of C22H28N2O2.
Wirkmechanismus
The mechanism of action of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide involves the inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis. N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide binds to the ATP-binding site of CK2, preventing its activity and leading to the induction of apoptosis in cancer cells. N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide also inhibits the activity of the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects
N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide has been found to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide has been found to have antioxidant properties, making it a potential candidate for treating oxidative stress-related diseases. N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide has also been found to have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide in lab experiments is its high yield and cost-effectiveness in synthesis. N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide is also relatively stable and has a long shelf life, making it a convenient compound to work with. However, one of the limitations of using N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are various future directions for the use of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide in scientific research. One potential direction is the development of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide as a drug candidate for the treatment of cancer and inflammatory diseases. Another potential direction is the investigation of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide's neuroprotective effects and its potential use in treating neurodegenerative diseases. Further research is also needed to explore the safety and efficacy of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide in humans and its potential side effects.
Conclusion
In conclusion, N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide is a chemical compound with various scientific research applications, including its potential use as a drug candidate for cancer treatment and inflammatory diseases. N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide's mechanism of action involves the inhibition of the protein kinase CK2 and the NF-κB pathway, leading to apoptosis and anti-inflammatory effects. N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide has various biochemical and physiological effects, including antioxidant and neuroprotective properties. While there are advantages and limitations to using N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide in lab experiments, there are various future directions for its use in scientific research.
Synthesemethoden
The synthesis of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide involves the reaction of 4-(morpholin-4-ylmethyl)benzaldehyde with 3-phenylpropanoyl chloride in the presence of a base. The resulting product is then purified through crystallization. The yield of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide obtained through this method is relatively high, making it a cost-effective and efficient method for synthesizing N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide has various scientific research applications, including its potential use as a drug candidate for cancer treatment. In a study published in the Journal of Medicinal Chemistry, N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide was found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide was also found to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-21(11-10-18-4-2-1-3-5-18)22-16-19-6-8-20(9-7-19)17-23-12-14-25-15-13-23/h1-9H,10-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUYJCYYUMXHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7481029.png)








![N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7481076.png)
![tert-butyl N-[3-oxo-3-[4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]propyl]carbamate](/img/structure/B7481088.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-ynylacetamide](/img/structure/B7481097.png)
![N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B7481100.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide](/img/structure/B7481102.png)